2-Fluor-5-(Thiophen-2-yl)pyridin

Übersicht

Beschreibung

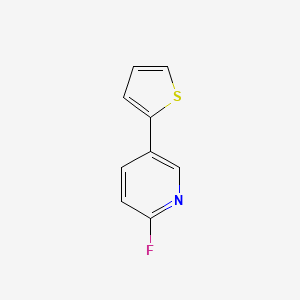

“2-Fluoro-5-(thiophen-2-yl)pyridine” is a chemical compound that is a useful precursor of 2,3-disubstituted pyridines . It is made by the possibility of metallation at C-3, together with the ready nucleophilic displacement of the activated fluorine . It can also react with thiophene to get 2-thiophen-2-yl-pyridine .

Synthesis Analysis

The synthesis of “2-Fluoro-5-(thiophen-2-yl)pyridine” involves the reaction of 2-fluoropyridine with thiophene . The synthesis of thiophene derivatives has been highlighted in recent literature . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Molecular Structure Analysis

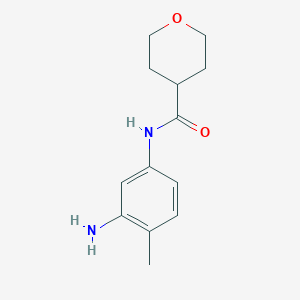

The molecular structure of “2-Fluoro-5-(thiophen-2-yl)pyridine” is derived from the structures of 2-fluoropyridine and thiophene . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-5-(thiophen-2-yl)pyridine” are primarily its reactions with other compounds to form 2,3-disubstituted pyridines . It can also react with thiophene to produce 2-thiophen-2-yl-pyridine .Physical And Chemical Properties Analysis

“2-Fluoro-5-(thiophen-2-yl)pyridine” is a clear colorless to light yellow liquid . It is soluble in water . The compound has a refractive index of 1.4655-1.4685 at 20°C .Wissenschaftliche Forschungsanwendungen

Fluoreszierende Chemosensoren

2-Fluor-5-(Thiophen-2-yl)pyridin: wurde bei der Synthese von fluoreszierenden Chemosensoren eingesetzt. Diese Sensoren sind so konzipiert, dass sie bestimmte Ionen, wie z. B. Fe(III)-Ionen, mit hoher Selektivität und Sensitivität nachweisen . Die Fähigkeit der Verbindung, ein konjugiertes System mit Pyren zu bilden, verstärkt ihre photophysikalischen Eigenschaften und macht sie zu einem exzellenten Kandidaten für kolorimetrische und ratiometrische Fluoreszenzsensorik.

Organische Elektronik

Thiophenderivate, einschließlich This compound, sind ein integraler Bestandteil der Entwicklung der organischen Elektronik . Sie werden bei der Herstellung von organischen Halbleitern, organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet. Ihre elektronischen Eigenschaften lassen sich für spezifische Anwendungen fein abstimmen, was für die Weiterentwicklung flexibler und tragbarer elektronischer Geräte entscheidend ist.

Medizinische Chemie

In der medizinischen Chemie sind Thiophenderivate für ihre große Bandbreite an pharmakologischen Aktivitäten bekannt . This compound kann als Baustein für die Entwicklung neuer Medikamente mit potenziellen Antitumor-, Entzündungshemmenden und antimikrobiellen Eigenschaften dienen.

Synthese biologisch aktiver Verbindungen

Die Verbindung wird bei der Synthese verschiedener biologisch aktiver Verbindungen eingesetzt. Ihre Struktur ermöglicht vielfältige Funktionalisierungen, was für die Erstellung einer diversen kombinatorischen Bibliothek von Molekülen für die Medikamentenforschung und -entwicklung unerlässlich ist .

Korrosionsschutzmittel

Thiophen und seine Derivate werden in der Industriellen Chemie als Korrosionsschutzmittel eingesetzt. This compound kann in Beschichtungen oder Additiven eingearbeitet werden, um Metalle vor Korrosion zu schützen und so die Lebensdauer von Industrieanlagen und Infrastrukturen zu verlängern .

Analytische Chemie

Die einzigartigen Eigenschaften der Verbindung machen sie für den Einsatz in der analytischen Chemie geeignet, insbesondere für die qualitative und quantitative Analyse von Umwelt- und biologischen Proben. Ihre Empfindlichkeit und Selektivität gegenüber bestimmten Ionen lassen sich in Assays und diagnostischen Tests nutzen .

Materialwissenschaft

This compound: trägt zur Weiterentwicklung der Materialwissenschaft bei, indem es Teil der Synthese neuartiger Materialien mit gewünschten Eigenschaften für spezifische Anwendungen ist, wie z. B. intelligente Materialien, die auf Umweltreize reagieren .

Vorläufer für weitere chemische Synthesen

Sie dient als Vorläufer für die Synthese komplexerer chemischer Strukturen. Das Fluoratom in der Verbindung kann durch nucleophile Substitutionsreaktionen selektiv ausgetauscht werden, wodurch die Herstellung einer großen Bandbreite an Zielmolekülen für weitere Forschung und Anwendung ermöglicht wird .

Safety and Hazards

Zukünftige Richtungen

Thiophene-based analogs, such as “2-Fluoro-5-(thiophen-2-yl)pyridine”, have been attracting a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

Wirkmechanismus

Target of Action

It is commonly used as an organic synthesis intermediate , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Fluoro-5-(thiophen-2-yl)pyridine is largely dependent on the specific chemical reactions it participates in. As an intermediate in organic synthesis, it can interact with various other compounds to form new products . For instance, it can react with thiophene to produce 2-thiophen-2-yl-pyridine .

Biochemische Analyse

Biochemical Properties

2-Fluoro-5-(thiophen-2-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind with cytochrome P450 enzymes, altering their catalytic activity. The interaction between 2-Fluoro-5-(thiophen-2-yl)pyridine and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which can lead to either inhibition or activation of the enzyme’s function depending on the specific context .

Cellular Effects

The effects of 2-Fluoro-5-(thiophen-2-yl)pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. For example, this compound can modulate the NF-κB pathway, leading to changes in gene expression related to inflammation and immune responses. Additionally, 2-Fluoro-5-(thiophen-2-yl)pyridine affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 2-Fluoro-5-(thiophen-2-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, 2-Fluoro-5-(thiophen-2-yl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-(thiophen-2-yl)pyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-Fluoro-5-(thiophen-2-yl)pyridine can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-(thiophen-2-yl)pyridine vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

2-Fluoro-5-(thiophen-2-yl)pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell. The interaction of 2-Fluoro-5-(thiophen-2-yl)pyridine with metabolic enzymes can also affect the overall metabolic balance, leading to changes in energy production and utilization .

Eigenschaften

IUPAC Name |

2-fluoro-5-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWJEFDJHKCJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697094 | |

| Record name | 2-Fluoro-5-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1132832-80-4 | |

| Record name | 2-Fluoro-5-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)